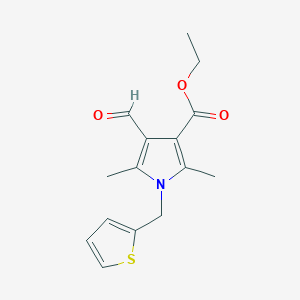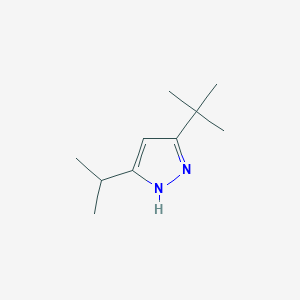![molecular formula C15H10ClNO4S B063204 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid CAS No. 175278-51-0](/img/structure/B63204.png)
3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid involves complex reactions, showcasing the compound's formation through detailed steps. For instance, the synthesis of related chalcone derivatives and sulfur-containing compounds demonstrates the intricate processes involved in creating such specialized chemicals (McCord et al., 1985), (Jampílek et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds structurally related to our subject compound reveals critical insights into their conformation and stabilization mechanisms. Studies using X-ray crystallography and DFT calculations provide deep understanding of geometrical entities and electronic properties, highlighting the importance of intramolecular interactions and molecular assembly processes (Sakthikumar et al., 2015), (Adole et al., 2020).
Chemical Reactions and Properties
The compound's reactivity and interaction with other substances are highlighted through its participation in various chemical reactions. For example, its role in forming complex molecular structures with silver ions indicates its chemical versatility and the potential for forming diverse chemical entities (Barreiro et al., 2005).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure play a crucial role in determining the compound's applicability and behavior under different conditions. These properties are meticulously analyzed through experimental studies, providing essential data for further application and research (Zhang et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and intramolecular interactions, define the compound's role in chemical reactions and its potential for further chemical modifications. Detailed analyses using spectroscopic methods and computational chemistry techniques offer insights into these properties, contributing to a deeper understanding of the compound's chemical behavior (Mary et al., 2014).
Aplicaciones Científicas De Investigación
Structural and Physical Properties
- The molecular structure of a similar compound, a substituted chalcone, demonstrates intriguing intermolecular interactions. These include weak intramolecular C—H⋯O and C—H⋯Cl interactions involving the enone groups. These interactions contribute to the planarity and stability of the molecule, as well as the organization of molecules in the crystal structure through π–π interactions and weak C—H⋯O interactions (Fun et al., 2008).
Crystal Engineering and Density Functional Theory (DFT) Calculations
- A comparative study involving crystal engineering and DFT calculations sheds light on the structural characteristics of similar enoic acid compounds. These studies reveal the critical role of intramolecular hydrogen bonding and molecular self-assembly, driven mainly by strong intermolecular hydrogen bonds. Such insights are crucial for understanding the molecular interactions and stability of these compounds (Zhang et al., 2013).
Synthesis and Applications in Chemiluminescence
- Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has revealed their applications in chemiluminescence. These compounds exhibit interesting light-emitting properties upon base-induced decomposition, providing a foundation for their potential use in various scientific applications, including analytical chemistry and imaging techniques (Watanabe et al., 2010).
Advanced Material Development
- In the realm of material science, similar compounds have been utilized in the synthesis of transparent aromatic polyimides. These materials exhibit high refractive indices, small birefringence, and excellent thermomechanical stabilities, making them suitable for advanced applications such as in optoelectronics and aerospace engineering (Tapaswi et al., 2015).
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFIUBIQMIRLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384294 |
Source


|
| Record name | 3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid | |
CAS RN |
175278-51-0 |
Source


|
| Record name | 3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

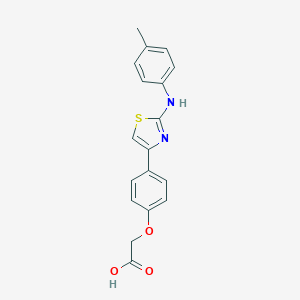
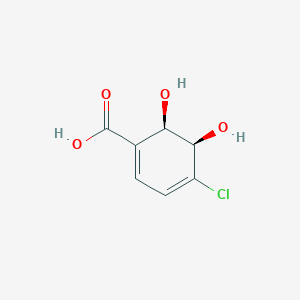
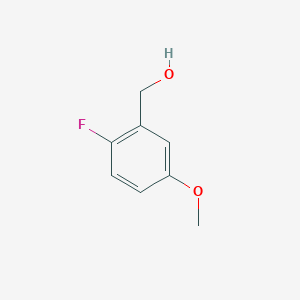
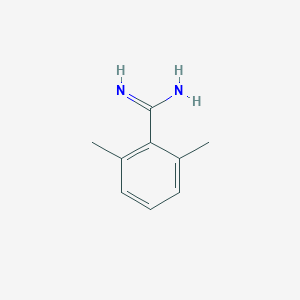
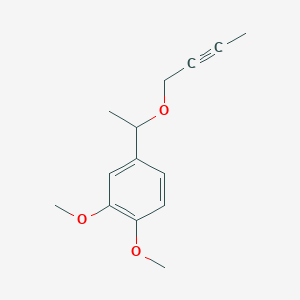
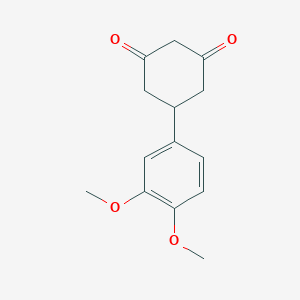
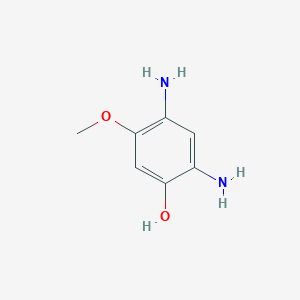
![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)
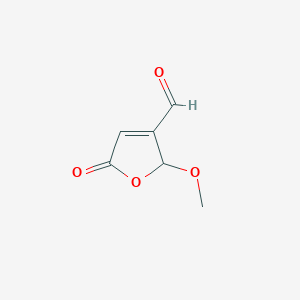
![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
